molecular formula C13H10FN B14609860 (E)-1-(3-Fluorophenyl)-N-phenylmethanimine CAS No. 58606-65-8

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine

Katalognummer: B14609860
CAS-Nummer: 58606-65-8
Molekulargewicht: 199.22 g/mol
InChI-Schlüssel: WVZUBXIXGXRBAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and an imine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Fluorophenyl)-N-phenylmethanimine typically involves the condensation of 3-fluorobenzaldehyde with aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-1-(3-Fluorophenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    N’-[(E)-(3-Fluorophenyl)methylene]-2-(2-furyl)-4-quinolinecarbohydrazide: A compound with a similar imine group and fluorine substitution.

Uniqueness

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine is unique due to its specific substitution pattern and the presence of both an imine group and a fluorine atom. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

58606-65-8

Molekularformel

C13H10FN

Molekulargewicht

199.22 g/mol

IUPAC-Name

1-(3-fluorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H

InChI-Schlüssel

WVZUBXIXGXRBAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.